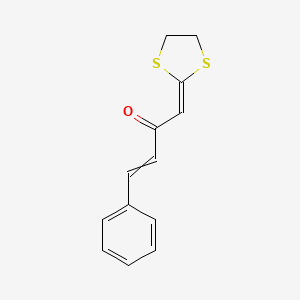
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one is an organic compound that features a unique structure with a 1,3-dithiolane ring and a phenyl group attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of sodium ethene-1,1-dithiolate with haloalkanes in a water-based system. This method is environmentally friendly and does not require toxic solvents or catalysts . Another method involves the reaction of an appropriate 4-alkylaniline with a methyl(1,3-dithiolan-2-ylidene)sulfonium salt or with carbon disulfide and ethylene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or interact with cellular components, leading to its observed biological effects. For example, it may inhibit fungal cell membrane synthesis by blocking the enzyme lanosterol demethylase, similar to other azole antifungal agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dithiolan-2-ylidene)malononitrile
- 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamides
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
Uniqueness
1-(1,3-Dithiolan-2-ylidene)-4-phenylbut-3-en-2-one is unique due to its specific combination of a 1,3-dithiolane ring and a phenyl group attached to a butenone backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
116688-64-3 |
|---|---|
Molekularformel |
C13H12OS2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-(1,3-dithiolan-2-ylidene)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C13H12OS2/c14-12(10-13-15-8-9-16-13)7-6-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI-Schlüssel |
LXRJSVYYIHKOIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=CC(=O)C=CC2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)


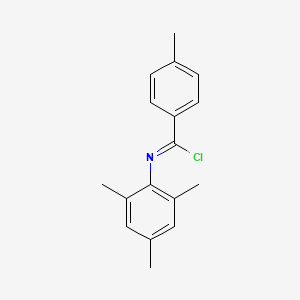
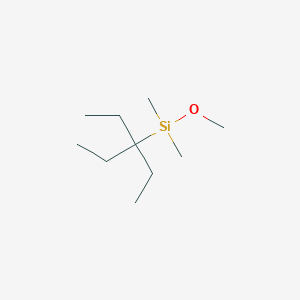
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
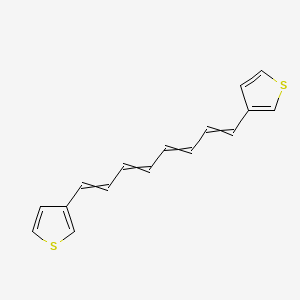

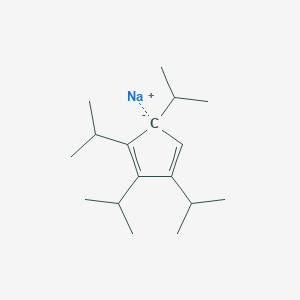
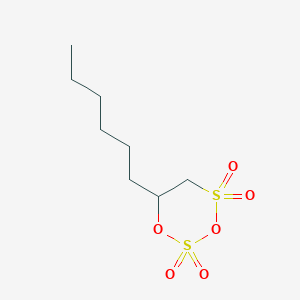
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
